molecular formula C5H6N2O3 B7946648 3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid CAS No. 949034-44-0

3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B7946648
CAS No.: 949034-44-0
M. Wt: 142.11 g/mol
InChI Key: OKEYZZIQFMYAIA-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1H-pyrazole-5-carboxylic acid (CAS 1401555-38-1) is a multifunctional pyrazole derivative of significant interest in modern heterocyclic chemistry. With a molecular formula of C5H6N2O3 and a molecular weight of 142.113 g/mol, this compound serves as a privileged scaffold in medicinal chemistry and materials science research . The simultaneous presence of both a hydroxymethyl group and a carboxylic acid functionality on the pyrazole core makes it a valuable bifunctional building block for constructing more complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and active agents .Pyrazole chemistry continues to evolve with advanced synthetic methodologies, including silver-mediated [3 + 2] cycloadditions, one-pot condensations, and transition-metal-catalyzed dehydrogenative coupling reactions . As a substrate, this compound can be utilized in various metal-catalyzed cross-coupling reactions, including palladium-catalyzed N-arylation using sophisticated ligand systems, to create diverse N-arylpyrazole derivatives . The presence of multiple reactive sites allows researchers to engage in selective functionalization strategies, potentially using the carboxylic acid for amide bond formation or esterification while employing the hydroxymethyl group for etherification or oxidation steps.This compound is typically a solid with a calculated density of 1.6±0.1 g/cm3 and is characterized by a high boiling point of approximately 530.1±40.0 °C at 760 mmHg . These properties make it suitable for various experimental conditions encountered in research settings. The structural motif of polysubstituted pyrazoles is frequently explored in the development of novel therapeutic agents, agrochemicals, and functional materials due to their favorable physicochemical properties and diverse biological activities. This compound is provided for research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and implement appropriate handling procedures prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-2-3-1-4(5(9)10)7-6-3/h1,8H,2H2,(H,6,7)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEYZZIQFMYAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659144
Record name 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949034-44-0, 1401555-38-1
Record name 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring, followed by functionalization to introduce the hydroxymethyl and carboxylic acid groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 3-(carboxymethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 3-(hydroxymethyl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituents introduced.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
HMPC serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various functionalizations, making it a versatile intermediate in organic synthesis. Researchers have utilized HMPC to create novel derivatives that exhibit enhanced properties for specific applications.

Antimicrobial Properties
HMPC has been evaluated for its antimicrobial activity against several bacterial strains. The results indicate significant potential as a candidate for new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison Drug
Escherichia coli32 µg/mLAmpicillin
Staphylococcus aureus16 µg/mLVancomycin
Pseudomonas aeruginosa64 µg/mLCiprofloxacin

These findings suggest that HMPC could be effective in developing new antibiotics, especially against resistant strains.

Anti-inflammatory Effects
The anti-inflammatory properties of HMPC have been demonstrated in various in vivo models. A notable study showed that HMPC significantly reduced swelling in carrageenan-induced paw edema in rats.

  • Inhibition Rate : 75% at a dosage of 50 mg/kg
  • Standard Drug : Indomethacin (85% inhibition)

This indicates the potential of HMPC as a therapeutic agent in inflammatory conditions.

Medicinal Applications

Drug Development
HMPC is being explored as a scaffold for designing enzyme inhibitors, particularly in cancer therapy. Its ability to interact with specific molecular targets makes it a promising candidate for drug design.

Case Study: Anticancer Activity

Research has shown that derivatives of HMPC exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Compound A : IC50 = 26 µM against A549 lung cancer cells.
  • Compound B : IC50 = 49.85 µM against another tumor cell line.

These studies highlight the potential of HMPC derivatives as anticancer agents, warranting further investigation into their mechanisms and therapeutic efficacy.

Industrial Applications

Advanced Materials Development
In industrial settings, HMPC is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties allow for the creation of materials with specific functionalities, contributing to innovations in material science.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Solubility and Polarity

  • The hydroxymethyl group in the parent compound increases hydrophilicity compared to furyl () or trifluoromethyl () substituents.
  • Halogenated derivatives (e.g., bromo and chloro in ) exhibit lower aqueous solubility but improved lipid membrane permeability, favoring agrochemical applications.

Acidity and Reactivity

  • The -COOH group’s acidity varies with substituents: -CF₃ (pKa ~3.5) enhances acidity via electron withdrawal, whereas -CH₂OH (pKa ~4.2) provides moderate acidity suitable for metal chelation .
  • Ethoxycarbonyl groups () act as protecting groups, enabling controlled hydrolysis to carboxylic acids in prodrug designs.

Coordination Chemistry

  • Pyridyl-substituted analogs () form stable metal-organic frameworks (MOFs) due to N-donor sites, whereas the hydroxymethyl variant may favor H-bonding networks .
  • The hydroxymethyl group’s -OH can participate in hydrogen bonding, enhancing crystallinity in MOFs compared to non-polar substituents .

Biological Activity

3-(Hydroxymethyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C6H8N2O3
  • Molecular Weight : 172.14 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison Drug
E. coli32 µg/mLAmpicillin
S. aureus16 µg/mLVancomycin
Pseudomonas aeruginosa64 µg/mLCiprofloxacin

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated using various in vivo models. A notable study involved carrageenan-induced paw edema in rats, where the compound exhibited a significant reduction in swelling compared to the control group.

  • Inhibition Rate : 75% at a dosage of 50 mg/kg
  • Standard Drug : Indomethacin (85% inhibition)

This indicates that this compound may serve as a potent anti-inflammatory agent .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been widely studied, with some derivatives showing promising results against various cancer cell lines. Research on this compound indicates it may inhibit the proliferation of cancer cells through apoptosis induction.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa15.4Apoptosis via caspase activation
MCF-722.0Cell cycle arrest

The compound's mechanism involves interaction with specific molecular targets that regulate cell growth and apoptosis pathways .

Case Studies

  • Antimicrobial Efficacy Study : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The study concluded that compounds with hydroxymethyl substitutions showed enhanced activity against resistant strains of bacteria.
  • Anti-inflammatory Mechanism Exploration : Another research article investigated the anti-inflammatory mechanisms of pyrazole derivatives, highlighting that compounds like this compound inhibited pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or through alkylation of NH-pyrazolecarboxylates. For example, alkylation in DMF with cesium carbonate (Cs₂CO₃) at 60°C, followed by hydrolysis with KOH in ethanol at 70°C, yields carboxylate derivatives. Reaction optimization should consider solvent polarity (DMF vs. toluene), base strength, and temperature to minimize side products like ester hydrolysis intermediates .
  • Data Insight : In a study on analogous pyrazolecarboxylates, yields improved from 65% to 82% when replacing NaH with Cs₂CO₃ due to reduced deprotonation side reactions .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

  • Methodology : Recrystallization from ethanol/water mixtures is effective for removing unreacted starting materials. Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and melting point analysis (expected range: 220–225°C for similar derivatives). Combustion analysis (C, H, N) should align with theoretical values within ±0.3% .
  • Contradiction Note : Discrepancies in melting points (e.g., 241–242°C vs. 220–225°C) may arise from polymorphic forms, requiring PXRD for confirmation .

Q. What spectroscopic techniques are critical for structural elucidation, and how are spectral assignments validated?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies key signals: pyrazole C-H (δ 6.5–7.5 ppm), hydroxymethyl (-CH₂OH, δ 4.2–4.5 ppm), and carboxylic acid protons (broad, δ 12–13 ppm).
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and pyrazole ring vibrations (~1500 cm⁻¹).
  • MS : ESI-MS in negative mode confirms molecular ion [M-H]⁻. Cross-validation with computational spectra (e.g., Gaussian DFT) resolves ambiguous assignments .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodology :

  • DFT : Optimize geometry at B3LYP/6-311+G(d,p) to calculate Fukui indices for nucleophilic/electrophilic sites. HOMO-LUMO gaps predict charge transfer interactions.
  • Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like COX-2). Docking scores correlate with experimental IC₅₀ values from enzyme inhibition assays .
    • Case Study : For a related pyrazolecarboxylic acid, DFT-predicted nucleophilic sites at the pyrazole ring aligned with regioselective alkylation observed experimentally .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for pyrazolecarboxylic acid derivatives?

  • Example : Single-crystal XRD may reveal a planar carboxylic acid group, while NMR suggests tautomerization. Investigate dynamic effects via VT-NMR (variable temperature) to detect tautomeric equilibria. SHELXL refinement with TWIN/BASF commands can model disorder in crystal structures .
  • Data Conflict : In 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, XRD showed a monoclinic lattice, but DFT simulations suggested a triclinic metastable form. This was resolved via synchrotron PXRD under non-ambient conditions .

Q. How do substituent modifications (e.g., hydroxymethyl vs. methyl groups) impact the compound’s pharmacological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 5-methyl, 5-nitro derivatives) and compare bioactivity in assays (e.g., antimicrobial MIC, COX-2 inhibition).
  • Thermodynamic Solubility : Use shake-flask method (pH 7.4 buffer) to correlate hydrophilicity (logP) with hydroxymethyl substitution.
    • Finding : Hydroxymethyl groups enhance aqueous solubility (e.g., 2.1 mg/mL vs. 0.8 mg/mL for methyl analogs) but may reduce membrane permeability in Caco-2 assays .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Crystallization Issues : The compound’s polarity and hydrogen-bonding propensity often lead to amorphous solids or twinned crystals.
  • Solutions :

  • Use mixed solvents (e.g., DMSO/water) for slow evaporation.
  • Add seeding crystals or employ anti-solvent diffusion (e.g., adding hexane to ethanol solutions).
  • For twinning, refine data using SHELXL’s TWIN/BASF commands .

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